molecular formula C16H21BrClN5O B607622 GDC0575 hydrochloride CAS No. 1196504-54-7

GDC0575 hydrochloride

Cat. No.: B607622
CAS No.: 1196504-54-7
M. Wt: 414.73
InChI Key: GKZACMRNGHGLEJ-HNCPQSOCSA-N
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Description

®-N-(4-(3-Aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide hydrochloride is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that includes a brominated pyrrolopyridine core, an aminopiperidine moiety, and a cyclopropanecarboxamide group. Its hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological studies.

Mechanism of Action

Target of Action

GDC0575 monohydrochloride, also known as ®-N-(4-(3-Aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide hydrochloride, is a potent and selective inhibitor of cell cycle checkpoint kinase 1 (CHK1) . CHK1 plays an important role in DNA damage response and cell cycle progression .

Mode of Action

GDC0575 monohydrochloride specifically binds to and inhibits CHK1 . This inhibition may result in tumor cells bypassing CHK1-dependent cell cycle arrest in the S and G2/M phases, which permits the cells to undergo DNA repair prior to entry into mitosis .

Biochemical Pathways

The inhibition of CHK1 by GDC0575 monohydrochloride has been shown to impair the development of colitis and colitis-associated cancer (CAC) by inhibiting CCR2+ macrophage infiltration . This results in a significant downregulation of TNF-α, IL-6, and IL-1β and dramatic upregulation of IL-10 . Furthermore, CCL2 expression was also downregulated by GDC0575 monohydrochloride in both mice with CAC and colitis .

Pharmacokinetics

The pharmacokinetics of GDC0575 monohydrochloride have been evaluated in a Phase I, dose-escalation study . The study evaluated the safety, tolerability, and pharmacokinetics of GDC0575 monohydrochloride administered alone or in combination with gemcitabine in participants with refractory solid tumors or lymphoma .

Result of Action

Administration of GDC0575 monohydrochloride significantly inhibited CHK1 expression in the colon and dramatically impaired the development of CAC and colitis in mice . Moreover, the inhibition of CHK1 expression resulted in efficient inhibition of infiltration by iNOS-positive macrophages .

Action Environment

The action of GDC0575 monohydrochloride can be influenced by environmental factors. For instance, its release to the environment is likely to occur from indoor use in long-life materials with high release rate . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(4-(3-Aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide hydrochloride typically involves multiple steps:

    Formation of the Pyrrolopyridine Core: The initial step involves the construction of the pyrrolopyridine core through a series of cyclization reactions.

    Bromination: The pyrrolopyridine core is then brominated using bromine or a brominating agent under controlled conditions.

    Aminopiperidine Introduction: The aminopiperidine moiety is introduced through nucleophilic substitution reactions.

    Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide group through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminopiperidine moiety.

    Reduction: Reduction reactions can target the brominated pyrrolopyridine core.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(4-(3-Aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its unique structure and reactivity profile make it a candidate for drug development, particularly in targeting specific enzymes and receptors.

Industry

In the industrial sector, the compound is used in the development of new materials and catalysts. Its stability and reactivity make it suitable for various industrial applications, including the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, ®-N-(4-(3-Aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide hydrochloride stands out due to its unique combination of functional groups. The presence of the brominated pyrrolopyridine core and the cyclopropanecarboxamide group provides distinct reactivity and interaction profiles, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[4-[(3R)-3-aminopiperidin-1-yl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]cyclopropanecarboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN5O.ClH/c17-11-6-19-15-13(14(11)22-5-1-2-10(18)8-22)12(7-20-15)21-16(23)9-3-4-9;/h6-7,9-10H,1-5,8,18H2,(H,19,20)(H,21,23);1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZACMRNGHGLEJ-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1657014-42-0
Record name Cyclopropanecarboxamide, N-[4-[(3R)-3-amino-1-piperidinyl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1657014-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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